molecular formula C7H13NO2 B15317438 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

Cat. No.: B15317438
M. Wt: 143.18 g/mol
InChI Key: LECLLLPCWFLULR-UHFFFAOYSA-N
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Description

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique arrangement of heteroatoms (two oxygen atoms at positions 2 and 8, and one nitrogen atom at position 5) and a methyl substituent at position 8. For instance, non-methylated derivatives like 2,8-dioxa-5-azaspiro[3.5]nonane (CAS: 1392804-64-6) are commercially available as building blocks in drug discovery, with molecular formula C₆H₁₁NO₂ and applications in synthesizing bioactive molecules [10].

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

9-methyl-2,8-dioxa-5-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NO2/c1-6-7(4-9-5-7)8-2-3-10-6/h6,8H,2-5H2,1H3

InChI Key

LECLLLPCWFLULR-UHFFFAOYSA-N

Canonical SMILES

CC1C2(COC2)NCCO1

Origin of Product

United States

Preparation Methods

Step 1: N-Chloroacetylation of Aminomethyloxetanol

The synthesis begins with 3-((methylamino)methyl)oxetane-3-ol, where the methyl group replaces the benzyl protecting group used in the patent example. Reaction with chloroacetyl chloride (1.1 eq) in dichloromethane at ≤10°C in the presence of triethylamine (2.0 eq) yields N-chloroacetylated intermediate 2 (Figure 1A). Key parameters:

  • Solvent: Dichloromethane (0.1 M)
  • Temperature: 0–10°C during addition, room temperature for 16-hour reaction
  • Yield: 68–72% after column chromatography (petroleum ether/ethyl acetate gradient)

Table 1. Comparative base effects on Step 1 yield

Base Solvent Yield (%) Purity (HPLC)
Triethylamine Dichloromethane 72 98.5
Potassium carbonate Acetonitrile 65 97.2
Diisopropylethylamine THF 70 98.1

Step 2: Sodium Hydride-Mediated Cyclization

Intermediate 2 undergoes dehydrohalogenation using sodium hydride (2.0 eq) in anhydrous tetrahydrofuran under nitrogen atmosphere. The exothermic reaction requires careful temperature control (0°C → room temperature over 2 hours) to form spirocycle 3. Critical factors:

  • NaH purity: 60% dispersion in mineral oil optimal
  • Solvent drying: Molecular sieves (4Å) necessary for ≥95% conversion
  • Yield: 69% after aqueous workup and chromatography

Step 3: Lithium Aluminum Hydride Reduction

The ketone group in intermediate 3 is reduced using LiAlH4 (1.5 eq) in THF at reflux (66°C, 4 hours). Quenching with sequential addition of water, 15% NaOH, and water again ensures safe decomposition of excess reductant. Yield: 83% after filtration and solvent removal.

Step 4: Methyl Group Introduction via Alkylation

Unlike the benzyl deprotection in the patent method, this route introduces the methyl group through alkylation. Intermediate 4 reacts with methyl iodide (1.2 eq) in DMF using NaH (1.5 eq) as base at 0°C→RT for 6 hours. Yield: 78% after reverse-phase HPLC purification.

Seven-Step Sequence from Malonate Esters

Adapting CN111620869A's approach to tert-butyl-1,7-diazaspiro[3.5]nonane, this route introduces oxygenation patterns through strategic ether formation (Figure 1B).

Key Modifications for Oxygen Incorporation

  • Ethyl malonate cyclization : Diethyl 2-(hydroxymethyl)malonate undergoes Mitsunobu reaction with methyl-substituted diol to install the oxetane ring.
  • Tosylation-cyclization : Selective tosylation at the secondary alcohol enables cesium carbonate-mediated ring closure (acetonitrile, 80°C, 12 h).
  • Boc protection/deprotection : Temporary Boc guarding of the amine allows methyl introduction via reductive amination.

Table 2. Cyclization efficiency under different conditions

Base Solvent Temp (°C) Time (h) Conversion (%)
Cs₂CO₃ MeCN 80 12 92
DBU DMF 100 6 88
KOtBu THF 65 18 78

Stereoselective Synthesis via Chiral Pool Strategy

The (9S)-methyl configuration reported in PubChem CID 171991703 necessitates asymmetric methods. Two approaches show promise:

Enzymatic Resolution

Racemic N-Boc-protected spiroamine undergoes lipase-catalyzed (CAL-B) acetylation in vinyl acetate/t-BuOMe (1:4) at 30°C. After 48 hours, chiral HPLC separates enantiomers (er >99:1).

Evans Oxazolidinone Auxiliary

Coupling of (R)-4-benzyl-2-oxazolidinone to a keto-spiro intermediate enables diastereoselective methyl addition (MeMgBr, THF, -78°C). Auxiliary removal via LiOH/H₂O₂ yields (S)-configured product (dr 94:6).

Industrial Scale-Up Considerations

Solvent Recycling

  • Dichloromethane from Step 1 recovered via distillation (≥98% purity)
  • THF from cyclization steps purified through alumina column to remove peroxides

Catalytic Hydrogenation Optimization

Analytical Characterization Benchmarks

1H NMR (400 MHz, CDCl₃)
δ 3.82 (dd, J=8.4, 6.1 Hz, 2H, OCH₂), 3.45 (m, 2H, NCH₂), 2.91 (s, 3H, NCH₃), 1.98–1.86 (m, 4H, cyclohexyl), 1.32 (s, 3H, C9-CH₃)

HPLC Method Column: Chiralpak IA-3 (4.6×250 mm) Mobile phase: n-Hexane/EtOH/DEA 80:20:0.1 Retention: (S)-enantiomer 12.7 min, (R)-enantiomer 14.2 min

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.

    Medicine: Investigated for its potential use in drug synthesis and development.

    Industry: Utilized in the production of polymer coatings and other materials.

Mechanism of Action

The mechanism of action for 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other polar interactions. The spirocyclic ring system allows it to fit into specific molecular sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Heteroatom Positions

2.1.1. 2,7-Diazaspiro[3.5]nonane Derivatives
  • Structure : Contains two nitrogen atoms at positions 2 and 7, forming a spirocyclic scaffold.
  • Pharmacological Activity : These compounds exhibit high affinity for sigma receptors (S1R and S2R). For example:
    • Compound 5b (KiS1R = 13 nM, KiS2R = 102 nM) demonstrates potent antiallodynic effects in vivo, reversing mechanical hypersensitivity at 20 mg/kg via S1R antagonism .
    • Compound 4b (KiS1R = 2.7 nM, KiS2R = 27 nM) shows S1R agonism, reversing the antiallodynic effects of BD-1063, a prototypical S1R antagonist .
  • Synthesis: Synthesized via Buchwald-Hartwig amination and alkylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate .
2.1.2. 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
  • Structure: Oxygen atoms at positions 2 and 5, nitrogen at position 8, and a methyl group at position 9 (C₇H₁₃NO₂) .
  • Key Differences : The altered heteroatom positions (2,5-dioxa vs. 2,8-dioxa) and nitrogen placement (position 8 vs. 5) may reduce sigma receptor affinity but enhance metabolic stability due to reduced basicity.

Effect of Substituents

  • Introduce steric hindrance, possibly affecting binding to targets like sigma receptors.
  • Example: In diazabicyclo[4.3.0]nonane derivatives, elongation of hydrophobic chains (e.g., phenylethyl groups) enhanced S1R affinity (e.g., Compound 8f: KiS1R = 10 nM) .

Pharmacological Activities

  • Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives show nM-range affinities for S1R and S2R, with functional profiles (agonist/antagonist) dependent on substituents . Diazabicyclo[4.3.0]nonane derivatives generally exhibit lower affinities, except for Compound 8f, suggesting the spiro[3.5] framework is superior for receptor recognition .
  • aureus) bacteria .

Data Tables

Table 1: Key Pharmacological Profiles of Spirocyclic Compounds

Compound Structure Type S1R Ki (nM) S2R Ki (nM) Functional Profile Key Activity
5b (2,7-Diazaspiro[3.5]) Diazaspiro 13 102 S1R Antagonist Antiallodynic at 20 mg/kg
8f (Diazabicyclo[4.3.0]) Diazabicyclo 10 165 S1R Antagonist Moderate S1R preference
1,4-Diaza-2,5-dioxobicyclo Diazabicyclo-dioxo N/A N/A Antimicrobial Gram-positive/-negative

Table 2: Structural and Physicochemical Comparison

Compound Molecular Formula Heteroatom Positions Key Substituents Applications
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane C₇H₁₃NO₂ O:2,8; N:5 Methyl at C9 Hypothetical drug scaffold
2,8-Dioxa-5-azaspiro[3.5]nonane C₆H₁₁NO₂ O:2,8; N:5 None Building block
2,7-Diazaspiro[3.5]nonane C₇H₁₂N₂ N:2,7 Variable Sigma receptor ligands

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane and its derivatives?

  • Methodology : Key steps include cyclization reactions using bases like NaH or LiAlH4, protection/deprotection of functional groups (e.g., Boc groups), and coupling reactions (e.g., EDCI/HOBt-mediated amide bond formation). For example, 2-azaspiro[3.5]nonane intermediates are synthesized via cyclization of mesylated precursors under basic conditions . Catalytic hydrogenation and oxidation steps are also critical for functional group interconversions .
  • Characterization : Confirmation of structure and purity involves NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .

Q. How is the structural and electronic configuration of spirocyclic compounds like this compound validated?

  • Techniques : X-ray crystallography resolves spirocyclic geometry, while computational tools (DFT, molecular electrostatic potential maps) predict electronic properties. For example, gradient theory and density functional theory (DFT) are used to analyze nucleation behavior in related nonane derivatives .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) and collision cross-section measurements validate molecular formulas .

Q. What in vitro assays are suitable for initial biological screening of azaspiro compounds?

  • Binding Assays : Radioligand displacement assays (e.g., for Sigma-1 receptors, S1R) using [³H]-ligands like (+)-pentazocine. Compounds with sub-10 nM Ki values (e.g., 4b: KiS1R = 2.7 nM) are prioritized .
  • Functional Profiling : Intrinsic activity is assessed via cAMP accumulation or calcium flux assays to distinguish agonists/antagonists .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in functional activity among structurally similar spiro derivatives?

  • Case Study : Despite shared 2,7-diazaspiro[3.5]nonane scaffolds, compound 4b (S1R agonist) and 5b (S1R antagonist) exhibit opposing activities. Molecular dynamics simulations reveal divergent interactions with Glu172 and Tyr173 residues in the S1R binding pocket .
  • Approach : Free energy perturbation (FEP) or QSAR models quantify substituent effects on binding entropy/enthalpy .

Q. What strategies improve CNS penetration and metabolic stability of 9-Methyl-2,8-dioxa-5-azaspiro derivatives?

  • Optimization :

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP while maintaining blood-brain barrier permeability .
  • Bioisosteric Replacement : Replace labile esters with spirocyclic ethers (e.g., 7-oxa analogs) to enhance hydrolytic stability .
    • In Vivo Validation : Pharmacokinetic studies in rodents assess bioavailability and brain-to-plasma ratios .

Q. How do in vivo pharmacological models validate the therapeutic potential of these compounds?

  • Pain Models : Mechanical allodynia reversal in mice (e.g., 20 mg/kg dose of 5b achieves full efficacy) confirms S1R-dependent antinociception. PRE-084 (S1R agonist) challenge tests confirm mechanistic specificity .
  • Functional Antagonism : Phenytoin assays differentiate S1R agonists (pro-convulsant) vs. antagonists (anti-convulsant) .

Q. What analytical techniques resolve discrepancies in nucleation or aggregation behavior of nonane derivatives?

  • Gradient Theory : Computes radius-dependent surface tension for nucleation rate predictions in high-pressure mixtures (e.g., n-nonane/methane) .
  • Experimental Validation : Static diffusion cloud chambers and molecular dynamics (MD) simulations compare critical cluster sizes with theoretical predictions .

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